molecular formula C11H7ClFNO3 B032176 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 3919-74-2

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B032176
CAS No.: 3919-74-2
M. Wt: 255.63 g/mol
InChI Key: REIPZLFZMOQHJT-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, the nitrile oxide is generated in situ from a suitable precursor, such as a chloro-fluoro-substituted benzaldehyde oxime.

  • Carboxylation: : The isoxazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

  • Oxidation: : Potassium permanganate in aqueous or acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

Major Products

  • Substitution Products: : Depending on the nucleophile used, products can include amines, ethers, or thiols.

  • Oxidation Products: : Oxidized derivatives such as carboxylic acids or ketones.

  • Reduction Products: : Reduced derivatives such as alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to binding affinity and specificity towards biological targets, such as enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the presence of isoxazole rings for enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIPZLFZMOQHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192430
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3919-74-2
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3919-74-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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Record name 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
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